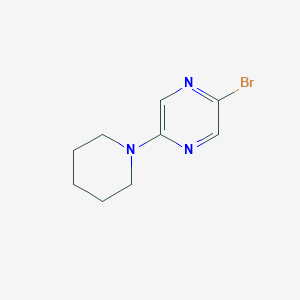

2-Bromo-5-(piperidin-1-yl)pyrazine

Description

Significance of Pyrazine (B50134) and Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.orgresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for the binding of molecules to biological targets. researchgate.net Marketed drugs containing the pyrazine moiety, such as pyrazinamide (B1679903) for treating tuberculosis and bortezomib (B1684674) for multiple myeloma, underscore the therapeutic importance of this heterocyclic system. ndl.gov.in

Piperidine, a saturated six-membered heterocycle containing one nitrogen atom, is another cornerstone in drug discovery. ndl.gov.in Its flexible, three-dimensional structure is advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability. researchgate.net The introduction of a piperidine scaffold can lead to enhanced biological activity and selectivity. researchgate.net Numerous successful drugs, including analgesics and antipsychotics, incorporate the piperidine motif, highlighting its significance in medicinal chemistry. ndl.gov.in

The amalgamation of these two scaffolds in 2-Bromo-5-(piperidin-1-yl)pyrazine suggests its potential as a precursor for novel compounds with diverse biological applications.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-piperidin-1-ylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXASQQOKUXUBLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670281 | |

| Record name | 2-Bromo-5-(piperidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060803-86-2 | |

| Record name | 2-Bromo-5-(piperidin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Reactivity Studies and Derivatization Strategies of 2 Bromo 5 Piperidin 1 Yl Pyrazine

Chemical Transformations at the Bromine Atom

The bromine atom on the pyrazine (B50134) ring of 2-Bromo-5-(piperidin-1-yl)pyrazine is the primary site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Nucleophilic Displacement Reactions

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (NAS) reactions at the C-Br bond. This allows for the direct displacement of the bromide ion by various nucleophiles. Such reactions are fundamental in diversifying the functionality of the pyrazine core. For instance, amines, alkoxides, and thiolates can be introduced to generate new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The efficiency of these reactions is often influenced by the nature of the nucleophile and the reaction conditions, such as temperature and solvent. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity pattern of bromo-substituted pyrazines suggests that it readily undergoes such transformations. nih.gov

Transition Metal-Catalyzed Carbon-Carbon (C-C) and Carbon-Heteroatom (C-X) Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the bromine-bearing carbon of this compound. rsc.org These reactions offer a high degree of control and functional group tolerance, making them indispensable in modern organic synthesis. researchgate.netnih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. mdpi.comrsc.org In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents. The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.comuzh.ch The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. uzh.chmdpi.com For instance, the coupling of bromo-substituted nitrogen heterocycles with arylboronic acids has been shown to proceed efficiently using catalysts like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄ or Cs₂CO₃. mdpi.comuzh.ch The electronic properties of the coupling partners also play a significant role in the reaction outcome. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Heterocycles

| Bromo-Heterocycle | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good |

| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 81% uzh.ch |

This table presents data from similar bromo-heterocycle systems to illustrate typical reaction conditions and outcomes for Suzuki-Miyaura cross-coupling.

The Negishi cross-coupling reaction provides an alternative and often complementary method to the Suzuki-Miyaura reaction for forming C-C bonds. This reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.gov The coupling of this compound with an organozinc reagent would be catalyzed by a palladium or nickel complex. nih.gov This methodology is particularly useful for coupling with alkyl, aryl, and heteroaryl zinc reagents. The choice of catalyst and ligand is critical to prevent side reactions and achieve high chemoselectivity, especially when dealing with functionalized substrates. nih.gov

The Sonogashira cross-coupling reaction is a reliable method for the synthesis of aryl and heteroaryl alkynes by coupling a terminal alkyne with an aryl or vinyl halide. nih.govgelest.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov For this compound, a Sonogashira coupling would introduce an alkynyl group at the 2-position of the pyrazine ring. This transformation is valuable for creating precursors for more complex molecular architectures and for introducing a rigid, linear linker into a molecule. The reaction conditions can be tuned to accommodate a wide range of functional groups on both the alkyne and the pyrazine derivative. nih.govgelest.com

Table 2: General Conditions for Sonogashira Cross-Coupling of Bromoarenes

| Bromoarene | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Generic Bromoarene | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine (B6355638) | THF or DMF |

| 5-bromoindole | Phenylacetylene | Pd(OAc)₂ | Not specified | K₂CO₃ | Toluene/Water |

This table illustrates typical reagents and conditions for Sonogashira cross-coupling reactions involving bromoarenes.

Beyond the well-established Suzuki, Negishi, and Sonogashira reactions, a variety of other transition metal-catalyzed transformations can be employed to functionalize this compound. Palladium catalysts are versatile and can facilitate other C-C and C-X bond-forming reactions. nih.gov Copper-catalyzed reactions, often used for C-N, C-O, and C-S bond formation (Ullmann condensation), provide an alternative to palladium-based methods. Nickel catalysts are also gaining prominence due to their lower cost and unique reactivity profiles, particularly in cross-coupling reactions involving alkyl electrophiles and for challenging C-C bond formations. nih.gov These alternative methods expand the synthetic toolbox for modifying the this compound scaffold.

Reactivity of the Pyrazine Heterocyclic Ring System

The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is an electron-deficient aromatic system. This inherent electronic nature, further influenced by the bromo and piperidinyl substituents, dictates its reactivity towards oxidation, reduction, and functionalization reactions.

Oxidation and Reduction Pathways of the Pyrazine Moiety

The pyrazine ring's response to redox conditions is a critical aspect of its chemistry. Generally, the pyrazine ring itself is resistant to oxidative destruction due to its aromatic character. thieme-connect.de However, it can undergo specific oxidation and reduction reactions.

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. thieme-connect.de Treatment with oxidizing agents like hydrogen peroxide can yield mono- or di-N-oxides. thieme-connect.de The presence of the electron-donating piperidinyl group may influence the regioselectivity of N-oxidation. Furthermore, singlet oxygen has been shown to add to some substituted pyrazines to form stable endo-peroxides. rsc.org These peroxides can be further manipulated, for instance, by reduction to the corresponding diol with sodium borohydride. rsc.org

Reduction: Complete reduction of the pyrazine ring requires forcing conditions and multiple equivalents of a reducing agent, leading to the formation of a piperazine (B1678402) ring. thieme-connect.de Common methods include catalytic hydrogenation over platinum or palladium catalysts and chemical reduction using sodium in ethanol. thieme-connect.de Electrochemical reduction of pyrazines in alkaline media initially forms highly oxidizable 1,4-dihydropyrazines. cdnsciencepub.com These unstable intermediates can then isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The specific pathway and stability of the resulting dihydropyrazine (B8608421) depend on factors like pH and solvent. cdnsciencepub.com

Table 1: Summary of Redox Reactions of the Pyrazine Ring

| Reaction Type | Reagent/Condition | Product Type | Citation |

|---|---|---|---|

| N-Oxidation | Hydrogen Peroxide | Pyrazine-N-oxide | thieme-connect.de |

| Peroxidation | Singlet Oxygen (¹O₂) | endo-Peroxide | rsc.org |

| Full Reduction | Catalytic Hydrogenation (Pt, Pd), Na/EtOH | Piperazine | thieme-connect.de |

| Electrochemical Reduction | Alkaline medium | Dihydropyrazine | cdnsciencepub.com |

Electrophilic and Nucleophilic Functionalization of Pyrazine Ring Positions

The electron-deficient nature of the pyrazine ring generally makes it resistant to electrophilic aromatic substitution while favoring nucleophilic substitution, particularly at halogenated positions. rsc.orgslideshare.net

Electrophilic Functionalization: Direct electrophilic substitution on the carbon atoms of the pyrazine ring is challenging due to the deactivating effect of the two nitrogen atoms. youtube.com Such reactions typically require the presence of strong electron-donating groups on the ring to proceed under favorable conditions. youtube.comyoutube.com The piperidinyl group at the C5 position is an electron-donating group, which could potentially activate the ring towards limited electrophilic attack, although the bromo-substituent at C2 is deactivating. Protonation and alkylation are more likely to occur at the ring nitrogen atoms. youtube.com

Nucleophilic Functionalization: The bromine atom at the C2 position of this compound is the primary site for nucleophilic aromatic substitution (SNAr). Halopyrazines are known to readily undergo substitution reactions with various nucleophiles. thieme-connect.dersc.org The electron-withdrawing nature of the pyrazine ring facilitates the addition-elimination mechanism. However, the presence of the electron-donating piperidinyl group might require more forcing conditions compared to pyrazines with electron-withdrawing substituents. thieme-connect.de

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halopyrazines. rsc.org The bromine atom in this compound serves as an excellent handle for reactions such as:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds. rsc.org

Stille Coupling: Palladium-catalyzed reaction with organostannanes. rsc.org

Heck Coupling: Palladium-catalyzed reaction with alkenes. rsc.org

Negishi Coupling: Nickel- or palladium-catalyzed reaction with organozinc reagents. rsc.org

These reactions allow for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the C2 position, providing a versatile platform for generating diverse derivatives.

Derivatization and Modification of the Piperidine Moiety

The piperidine ring offers additional sites for chemical modification, allowing for the synthesis of more complex and structurally diverse molecules.

Functional Group Interconversions on the Piperidine Ring

While the parent piperidine ring in this compound is unsubstituted, derivatization strategies often involve starting with a substituted piperidine or modifying the ring post-synthesis. Common functional group interconversions on a piperidine ring include oxidations, reductions, and substitutions. For instance, a hydroxyl group on the piperidine ring can be oxidized to a ketone (a piperidinone). nih.gov Conversely, piperidinones can be reduced back to hydroxyl-piperidines. nih.gov The nitrogen atom of the piperidine can be a site for reactions as well. For example, treatment with calcium hypochlorite (B82951) can form an N-chloropiperidine. wikipedia.org Furthermore, suitably protected piperidines can be directly functionalized at the C3 position via nitration or radical addition. youtube.com

Table 2: Examples of Functional Group Interconversions on Piperidine Derivatives

| Starting Functionality | Reagent/Condition | Resulting Functionality | Citation |

|---|---|---|---|

| Secondary Alcohol (-CHOH) | Oxidizing Agent | Ketone (=O) | nih.gov |

| Ketone (=O) | Reducing Agent (e.g., LiAlH₄, BH₃) | Secondary Alcohol (-CHOH) | nih.govyoutube.com |

| C-H at C3 (Protected) | Nitrating Agent | 3-Nitro-piperidine | youtube.com |

| C-H at C3 (Protected) | Benzoil radical source | 3-Benzoil-piperidine | youtube.com |

Intramolecular Cyclization Strategies for Advanced Piperidine Derivatives

Intramolecular cyclization is a powerful strategy for constructing complex, often bicyclic or polycyclic, structures containing a piperidine core. mdpi.comnih.gov These reactions typically involve a piperidine ring bearing a suitably positioned reactive functional group that can react with another part of the molecule.

Several approaches exist for forming new rings fused to the piperidine scaffold:

Radical Cyclization: Radicals generated on a side chain attached to the piperidine nitrogen or a carbon atom can cyclize onto a double bond or another functional group within the molecule. mdpi.com For example, radical C-H amination can lead to the formation of bicyclic structures. mdpi.com

Electrophilic Cyclization: An electrophilic center, such as an iminium ion generated from a piperidine derivative, can be attacked by an internal nucleophile (e.g., an allylsilyl group) to form a new ring. benthamdirect.com

Annulation Reactions: [5+1] annulation, for instance, can be achieved through an acid-mediated aza-Pummerer approach to build a new ring onto the piperidine framework. nih.gov

Photochemical Cycloaddition: Intramolecular [2+2] cycloaddition of dienes can yield bicyclic piperidinones, which can be subsequently reduced to the corresponding bicyclic piperidines. nih.gov

These strategies enable the synthesis of constrained and structurally complex piperidine derivatives, which are valuable in various fields of chemical research. beilstein-journals.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the cornerstone for the unambiguous structural determination of 2-Bromo-5-(piperidin-1-yl)pyrazine, offering precise information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR Spectroscopic Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazine (B50134) ring and the piperidinyl substituent. The two protons on the pyrazine ring are in different chemical environments and are expected to appear as two distinct singlets in the aromatic region (typically δ 7.5-8.5 ppm). The downfield shift is attributed to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The protons of the piperidinyl group would present as three sets of multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to resonate further downfield (around δ 3.5-4.0 ppm) compared to the other piperidinyl protons (β- and γ-protons, typically δ 1.5-2.0 ppm) due to the inductive effect of the nitrogen.

¹³C NMR: The carbon-13 NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The pyrazine ring carbons are expected to appear in the downfield region of the spectrum (δ 130-160 ppm). The carbon atom bonded to the bromine (C-2) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atom attached to the piperidinyl group (C-5) will also show a characteristic chemical shift. The three distinct carbon environments of the piperidinyl group will be observed in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazine-H3 | ~8.0-8.2 (s) | ~135-140 |

| Pyrazine-H6 | ~7.8-8.0 (s) | ~145-150 |

| Piperidinyl-Hα | ~3.5-3.8 (m) | ~45-50 |

| Piperidinyl-Hβ | ~1.6-1.8 (m) | ~25-30 |

| Piperidinyl-Hγ | ~1.5-1.7 (m) | ~23-28 |

| Pyrazine-C2 | - | ~140-145 |

| Pyrazine-C5 | - | ~150-155 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons within the piperidinyl ring (α-H with β-H, and β-H with γ-H), confirming their connectivity. The absence of cross-peaks between the two pyrazine protons would confirm they are not adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the proton signal around δ 3.5-3.8 ppm would correlate with the carbon signal around δ 45-50 ppm, confirming the Cα-Hα bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyrazine ring and the piperidinyl substituent. For example, a correlation between the α-protons of the piperidinyl ring and the C-5 of the pyrazine ring would definitively confirm the point of attachment. Correlations between the pyrazine protons and adjacent pyrazine carbons would further solidify the ring structure assignment.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint and is highly sensitive to the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations of the pyrazine ring are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidinyl group will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the bond between the pyrazine ring and the piperidinyl nitrogen would likely be observed in the 1200-1350 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=N, C=C Stretch (Pyrazine) | 1400-1600 |

| C-N Stretch | 1200-1350 |

| C-Br Stretch | 500-700 |

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to FT-IR. The pyrazine ring vibrations are expected to give rise to strong signals in the Raman spectrum due to the polarizability of the aromatic system. Symmetrical vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. The C-Br stretch is also typically observable in Raman spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units would be observed.

Electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways could include the loss of the bromine atom, leading to a significant [M-Br]⁺ fragment. Cleavage of the piperidinyl ring is also a probable fragmentation pathway, potentially involving the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules from the piperidinyl ring. Alpha-cleavage next to the piperidinyl nitrogen could also occur, leading to the formation of a stable iminium ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion with bromine isotopic pattern |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-C₂H₄]⁺ | Loss of ethylene from the piperidinyl ring |

| [C₉H₁₂N₃]⁺ | Fragment resulting from the loss of Br |

| [C₄H₂BrN₂]⁺ | Pyrazine ring fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique routinely employed to determine the purity of a synthesized compound and to confirm its molecular identity. This method separates components of a mixture using high-performance liquid chromatography (HPLC) and then detects them by mass spectrometry. The retention time from the chromatography provides a characteristic identifier for the compound under specific conditions, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering structural clues.

For this compound, while commercial suppliers list purities, typically around 95-97%, the underlying LC-MS data, including chromatograms and mass spectra, are not provided. Detailed research findings that would include parameters such as the column type, mobile phase composition, flow rate, and the resulting retention time, as well as the mass spectrum detailing the molecular ion peak and fragmentation pattern, could not be located. Such data would be crucial for definitively confirming the identity and assessing the purity of the compound.

A hypothetical data table for an LC-MS analysis of this compound is presented below to illustrate the type of information that would be expected from such a study.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₂BrN₃ |

| Molecular Weight | 242.12 g/mol |

| Expected [M+H]⁺ | m/z 243.0 |

| Isotopic Pattern | Presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would result in characteristic M and M+2 peaks of nearly equal intensity. |

| Purity (Hypothetical) | >95% |

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

A thorough search for published crystal structure data for this compound in crystallographic databases and the broader scientific literature did not yield any results. Consequently, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. This information is essential for a complete understanding of the molecule's solid-state structure and intermolecular interactions.

To illustrate the type of data obtained from an X-ray crystallography study, a hypothetical data table is provided below.

| Parameter | Hypothetical Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Piperidin 1 Yl Pyrazine

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic structure and predicting the chemical behavior of 2-Bromo-5-(piperidin-1-yl)pyrazine. These methods, grounded in the principles of quantum mechanics, offer a detailed description of the molecule's properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized geometry and electronic characteristics. A theoretical study on similar pyrazine (B50134) derivatives, such as 2-methylpyrazine, 2-aminopyrazine, and 2-amino-5-bromopyrazine, has been successfully undertaken using DFT at the B3LYP level to understand their properties. researchgate.netresearchgate.net

| Parameter | Predicted Value/Characteristic |

|---|---|

| Pyrazine Ring | Aromatic and planar |

| Piperidine (B6355638) Ring Conformation | Chair |

| C-Br Bond Length | Typical for brominated aromatic heterocycles |

| C-N (piperidine) Bond Length | Standard single bond length |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidinyl group and the pyrazine ring, reflecting its electron-donating nature. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyrazine ring, influenced by the electron-withdrawing bromine atom. The HOMO-LUMO energy gap can be correlated with the electronic properties of substituents. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com

| Orbital | Predicted Localization | Energy Level (Qualitative) |

|---|---|---|

| HOMO | Piperidinyl group and pyrazine ring | Relatively high |

| LUMO | Pyrazine ring and bromine atom | Relatively low |

| HOMO-LUMO Gap (ΔE) | Moderate | - |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the nitrogen atoms of the pyrazine ring and the bromine atom, indicating their suitability for electrophilic attack. Regions of positive potential (colored blue) are likely to be found around the hydrogen atoms of the piperidine ring, suggesting sites for nucleophilic attack. researchgate.net

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to the different modes of vibration, such as stretching, bending, and torsion of the chemical bonds.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks for the pyrazine and piperidine rings. Key vibrational modes would include the C-H stretching of both rings, the C-N stretching of the piperidine and its linkage to the pyrazine, the C-Br stretching, and the ring breathing modes of the pyrazine core. A new proposal for the vibrational assignment for pyridine (B92270) has been reported based on infrared and Raman spectra, which can serve as a reference. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Pyrazine) | 3000-3100 |

| Aliphatic C-H Stretch (Piperidine) | 2800-3000 |

| C=N Stretch (Pyrazine Ring) | 1500-1600 |

| C-N Stretch (Piperidine-Pyrazine Linkage) | 1200-1300 |

| C-Br Stretch | 500-600 |

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, ab initio calculations can be employed for this compound to obtain benchmark values for its electronic energy, ionization potential, and electron affinity, offering a deeper understanding of its electronic behavior. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, particularly of the piperidine ring, and its interactions with solvent molecules or biological targets. These simulations can complement the static picture provided by quantum chemical calculations by exploring the molecule's behavior in a more realistic, dynamic environment. Computational studies of piperidine/piperazine-based compounds have utilized molecular dynamics to understand their interactions. rsc.org

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For this compound, docking studies are instrumental in identifying potential protein targets and elucidating the key interactions that stabilize the ligand-protein complex.

While specific docking studies for this compound are not extensively detailed in the public domain, the principles can be illustrated through studies on analogous pyrazine-containing molecules. For instance, various pyrazine derivatives have been docked into the active sites of enzymes like histone deacetylases (HDACs) and sigma receptors. rsc.orgnih.gov These studies reveal that the pyrazine ring can participate in crucial π–π stacking interactions with aromatic residues such as phenylalanine and histidine within the protein's binding pocket. researchgate.netmdpi.com The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, forming polar contacts that enhance binding affinity. researchgate.net

In the case of this compound, the piperidine ring is likely to adopt a conformation that allows it to fit snugly into hydrophobic pockets of a target protein. The bromine atom, being a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity and selectivity.

A hypothetical molecular docking study of this compound against a putative protein target, such as a kinase or a G-protein coupled receptor, could yield the data presented in the interactive table below. This table illustrates the kind of information that would be generated, including the binding energy, the number and types of hydrogen bonds, and the key interacting residues.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| Kinase A | -8.5 | 2 | Phe123, Asp210, Val88 |

| GPCR B | -7.9 | 1 | Trp301, Ser150 |

| Enzyme C | -9.2 | 3 | Tyr99, His254, Leu178 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. These simulations are crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding the flexibility of both the ligand and the protein upon binding.

For a compound like this compound, MD simulations can reveal how the piperidine ring fluctuates between its chair and boat conformations within the binding site and how the pyrazine core maintains its interactions with key residues. Studies on other pyrazine-containing molecules have shown that MD simulations can confirm the stability of the ligand within the binding pocket and highlight the importance of specific interactions in maintaining the bound state. semanticscholar.org

An MD simulation of this compound bound to a protein target would typically be run for several nanoseconds. The trajectory of the simulation would be analyzed to calculate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals their flexibility. The results of such a simulation could be summarized as shown in the hypothetical data table below.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Simulation Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.2 Å | High stability of the ligand's binding pose. |

| Average Protein RMSD | 2.5 Å | The overall protein structure remains stable upon ligand binding. |

| Key Residue RMSF (e.g., Phe123) | 0.8 Å | Low fluctuation, indicating a stable and persistent interaction with the ligand. |

Application of Structure-Based Drug Design (SBDD) Principles in Compound Optimization

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of the target protein to guide the design and optimization of inhibitors. nih.gov By understanding the specific interactions between a ligand and its target, medicinal chemists can make rational modifications to the ligand's structure to improve its potency, selectivity, and pharmacokinetic properties.

In the context of this compound, SBDD principles would be applied to optimize its structure based on the insights gained from molecular docking and MD simulations. For example, if docking studies reveal an unoccupied hydrophobic pocket adjacent to the piperidine ring, a methyl or ethyl group could be added to the piperidine to fill this pocket and enhance hydrophobic interactions, thereby increasing binding affinity.

Similarly, if MD simulations show that the bromine atom is not optimally positioned for a halogen bond, its position on the pyrazine ring could be altered, or it could be replaced with another halogen, such as chlorine or iodine, to maximize this interaction. The pyrazine core itself can be a scaffold for introducing various substituents to probe different regions of the binding site and establish additional interactions.

The iterative process of SBDD, involving computational design, chemical synthesis, and biological evaluation, is a cornerstone of modern drug discovery. nih.gov The application of these principles to this compound holds the potential to transform this compound into a highly potent and selective therapeutic agent.

Academic Research in Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for Pyrazine-Based Chemical Leads and Modulators

The design of pyrazine-based chemical leads is often guided by several key principles rooted in the physicochemical properties of the pyrazine (B50134) ring. Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. sigmaaldrich.com This arrangement makes the ring electron-deficient and capable of participating in various non-covalent interactions, which are crucial for molecular recognition by biological targets. nih.gov

One of the primary design strategies involves using the pyrazine core as a scaffold to which various functional groups can be attached to modulate biological activity and pharmacokinetic properties. The nitrogen atoms in the pyrazine ring are effective hydrogen bond acceptors, a feature frequently exploited in the design of enzyme inhibitors, particularly kinase inhibitors, where the pyrazine nitrogen can interact with amino acid residues in the hinge region of the enzyme's ATP-binding site. uni.lu

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrazine-based compounds, including those with a piperidine (B6355638) substituent, SAR investigations have provided valuable insights into the structural requirements for therapeutic efficacy.

Systematic Positional Scanning and Exploration of Substituent Effects on Pyrazine and Piperidine Moieties

Systematic modifications of the pyrazine and piperidine rings have been a common strategy to delineate the SAR of this class of compounds. Research on various pyrazine derivatives has shown that the nature and position of substituents significantly impact biological activity. rjpbcs.com

For the pyrazine ring, the introduction of different substituents can modulate the electronic properties and steric profile of the molecule. For instance, in a series of oxazolo[3,4-a]pyrazine derivatives, the introduction of a methyl or isopropyl group at the 5-position led to a decrease in potency compared to the unsubstituted analog. fluorochem.co.uk Conversely, a phenylglycine derivative at the same position showed a recovery in activity, highlighting the sensitivity of the target to the substituent's nature. fluorochem.co.uk In the case of 2-Bromo-5-(piperidin-1-yl)pyrazine, the bromine atom at the 2-position is an electron-withdrawing group that can also participate in halogen bonding, potentially influencing target affinity. nih.gov

The piperidine moiety also offers multiple points for modification. SAR studies on piperidine-based inhibitors have demonstrated that substituents on the piperidine ring are critical for activity. calpaclab.com For example, in a series of piperidine-based influenza virus inhibitors, an ether linkage between a quinoline (B57606) and the piperidine was found to be crucial for inhibitory activity. calpaclab.com The substitution pattern on the piperidine ring can affect the molecule's conformation and its interaction with the target protein.

The following table summarizes hypothetical SAR trends for pyrazine-piperidine scaffolds based on published data for analogous series.

| Scaffold Position | Substituent | General Effect on Activity | Reference |

| Pyrazine Ring | |||

| Position 2 | Bromo | Can increase affinity through halogen bonding; electron-withdrawing. | nih.gov |

| Position 2 | Amino | Can act as a hydrogen bond donor. | nih.gov |

| Position 5 | Small Alkyl | May decrease potency depending on the target's steric tolerance. | fluorochem.co.uk |

| Position 5 | Aromatic Ring | Can enhance activity through π-stacking interactions. | fluorochem.co.uk |

| Piperidine Ring | |||

| Nitrogen (N1) | Methyl | Can alter basicity and steric bulk. | sigmaaldrich.com |

| Nitrogen (N1) | Boc-protecting group | Often used in synthesis; its removal can be key to final activity. | fluorochem.co.uk |

| Position 4 | Linker to Pyrazine | The nature and length of the linker can be critical for optimal positioning. | calpaclab.com |

Analysis of Stereochemical and Conformational Influences on Molecular Interactions

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, plays a pivotal role in its interaction with biological targets. The piperidine ring in this compound is not planar and can adopt different conformations, typically a chair conformation. The orientation of the pyrazine ring relative to the piperidine ring (axial vs. equatorial) can significantly affect how the molecule fits into a binding pocket.

Mechanistic Studies of Molecular Interactions with Biological Targets (In Vitro and In Silico Approaches)

Understanding the molecular mechanisms by which a compound exerts its biological effect is a cornerstone of drug discovery. For pyrazine-based compounds, a combination of in vitro biochemical assays and in silico computational modeling has been employed to elucidate their interactions with various biological targets.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Kinases, Phosphatases, ATPases)

Pyrazine derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases. uni.lu The pyrazine nitrogen atoms can serve as hydrogen bond acceptors, mimicking the adenine (B156593) core of ATP and binding to the hinge region of the kinase domain. uni.lu For example, pyrazine-pyridine biheteroaryls have been developed as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.

Similarly, pyrazine-containing compounds have been identified as inhibitors of other enzyme classes. A series of 1,4-pyrazine-containing molecules were found to be inhibitors of the histone acetyltransferases p300/CBP, acting as competitive inhibitors with respect to the histone substrate. In another study, pyrazine-based small molecules were designed as allosteric inhibitors of the SHP2 protein tyrosine phosphatase. nih.gov These studies often utilize enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and molecular docking to visualize the binding interactions at the atomic level. While no specific enzyme inhibition data for this compound is publicly available, its structural features suggest it could potentially be explored as an inhibitor for enzymes that recognize a substituted heterocyclic scaffold.

Characterization of Receptor-Ligand Binding and Functional Modulation at a Molecular Level

Beyond enzyme inhibition, pyrazine derivatives have been investigated as ligands for various G-protein coupled receptors (GPCRs) and other receptors. For instance, a series of oxazolo[3,4-a]pyrazine derivatives were discovered as potent antagonists of the Neuropeptide S (NPS) receptor. fluorochem.co.uk In vitro calcium mobilization assays were used to determine the functional antagonism of these compounds. fluorochem.co.uk

Molecular modeling studies on these NPS receptor antagonists provided insights into the ligand-receptor interactions, helping to rationalize the observed SAR. fluorochem.co.uk A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom as an acceptor, followed by weak hydrogen bonds with pyrazine hydrogens as donors, and π-interactions. nih.gov For this compound, the piperidine nitrogen could act as a basic center, forming salt bridges with acidic residues in a receptor binding pocket, while the pyrazine ring could engage in aromatic and hydrogen bonding interactions. The bromine atom might also form specific halogen bonds, further anchoring the ligand in the binding site. nih.gov

The following table summarizes the inhibitory activities of some representative pyrazine derivatives against various biological targets.

| Compound/Series | Target | Activity (IC₅₀/Kᵢ) | Reference |

| Pyrazine-Pyridine Biheteroaryls | VEGFR-2 Kinase | Good cellular potency | |

| 1,4-Pyrazine Derivatives | p300/CBP HAT | IC₅₀ as low as 1.4 µM | |

| Oxazolo[3,4-a]pyrazine Derivatives | Neuropeptide S Receptor | Nanomolar pKᵢ values | fluorochem.co.uk |

| Pyrazine-based molecules | SHP2 Phosphatase | Active and cytotoxic agents | nih.gov |

| Cinnamate-Pyrazine Derivatives | HCV NS5B RdRp | IC₅₀ values of 0.69 and 1.2 µM |

Lead Optimization Strategies through Rational Chemical Modification

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For scaffolds related to this compound, such as pyrazolo[1,5-a]pyrimidines and 5-phenylpyrazolopyrimidinones, rational chemical modifications are extensively employed to achieve these goals. nih.govacs.org

One common strategy involves the systematic modification of substituents on the core scaffold. For instance, in the optimization of pyrazolo[1,5-a]pyrimidine-based inhibitors, researchers have explored various substitutions to improve kinase selectivity and cellular potency. nih.gov The bromine atom in this compound is a key functional group that can be readily displaced or modified through cross-coupling reactions, allowing for the introduction of a diverse range of substituents. This facilitates the exploration of the chemical space around the pyrazine core to identify moieties that can enhance binding affinity to the target protein.

Structure-activity relationship (SAR) studies on related heterocyclic compounds have demonstrated that modifications at positions analogous to the piperidine and bromo-substituents can significantly impact biological activity. For example, in a series of 5-phenylpyrazolopyrimidinones, systematic modifications of a phenyl group led to the discovery of analogs with improved antitrypanosomal efficacy. acs.org Similarly, for pyrimidine-based kinase inhibitors, the introduction of different amine substituents has been shown to be crucial for achieving high potency against targets like Bcr/Abl kinase. nih.gov

The piperidine ring itself offers multiple avenues for modification. Altering its substitution pattern or conformation can influence the compound's solubility, lipophilicity, and ability to form key interactions with the target protein. The nitrogen atom of the piperidine can also be a site for introducing further diversity.

The following table summarizes lead optimization strategies observed in related heterocyclic scaffolds, which could be hypothetically applied to this compound:

| Lead Compound Scaffold | Modification Strategy | Observed Outcome | Reference |

| Pyrazolo[1,5-a]pyrimidine | Macrocyclization of the scaffold | High in vitro potency and exclusive selectivity for Casein Kinase 2 (CK2) | nih.gov |

| 5-Phenylpyrazolopyrimidinone | Systematic modification of a phenyl substituent | Improved antitrypanosomal efficacy and metabolic stability | acs.org |

| 5-Bromo-pyrimidine | Introduction of various amine substituents | Potent Bcr/Abl kinase inhibitors | nih.gov |

| 1,2,4-Triazole | Systematic structure-guided modifications | Resolved issues with atropisomerism, solubility, and efflux, leading to improved oral bioavailability | acs.org |

These examples highlight how rational design and systematic chemical modifications of heterocyclic cores can lead to the development of drug candidates with optimized properties.

Development of Advanced Chemical Probes and Bivalent Compounds for Biological Research

Advanced chemical probes are essential tools for dissecting complex biological processes. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been successfully optimized to generate a robust chemical probe for studying KDM5 biological functions in vivo. medchemexpress.com This was achieved through structure- and property-based design, resulting in a compound with improved cell potency and excellent pharmacokinetic properties. medchemexpress.com Given the structural similarities, this compound could potentially serve as a starting point for the development of novel chemical probes targeting various enzymes or receptors.

Bivalent compounds, which consist of two pharmacophores linked together, represent another advanced strategy in drug discovery. These molecules can simultaneously engage two binding sites on a target protein or two different proteins, often leading to enhanced affinity, selectivity, and novel modes of action. The pyrazole (B372694) scaffold, a component of many kinase inhibitors, is a key feature in the design of bivalent molecules. nih.gov For instance, type V kinase inhibitors are bivalent molecules that target both the ATP binding pocket and a substrate-binding domain. nih.gov

The structure of this compound, with its reactive bromine atom and piperidine ring, is well-suited for the construction of bivalent ligands. The bromine can be functionalized to attach a linker connected to a second pharmacophore. The piperidine moiety could also serve as an attachment point or as one of the binding elements.

The following table provides examples of how related scaffolds have been utilized in the development of advanced biological tools:

| Scaffold/Compound Type | Application | Key Features | Reference |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Chemical probe for KDM5 | Improved cell potency and excellent in vivo pharmacokinetic profile | medchemexpress.com |

| Pyrazole-containing molecules | Bivalent kinase inhibitors (Type V) | Target both ATP binding pocket and substrate-binding domains | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Privileged scaffold for kinase inhibitors | Mimics hinge region binding interactions in kinase active sites | nih.gov |

Broader Impact and Future Research Directions in Heterocyclic Chemistry

Contributions to the Fundamental Understanding of Pyrazine (B50134) and Piperidine (B6355638) Chemical Space

The compound 2-Bromo-5-(piperidin-1-yl)pyrazine is an exemplary tool for probing and expanding the known chemical space of nitrogen-containing heterocycles. The pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged structure in numerous biologically active molecules. mdpi.com The presence of the bromine atom at the 2-position and a piperidine ring at the 5-position creates a molecule with distinct and highly useful electronic properties.

By systematically exploring the reactions at the bromine site—such as Palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings—chemists can generate vast libraries of novel compounds. nih.govresearchgate.netlibretexts.org Each new derivative provides data points that enhance the understanding of structure-activity relationships (SAR) and structure-property relationships (SPR), thereby enriching the collective knowledge of the pyrazine and piperidine chemical domains. The compound serves as a molecular probe, allowing researchers to systematically investigate how modifications to the pyrazine core affect biological activity and material properties.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Chemical Space Exploration

| Coupling Reaction | Reagents/Catalyst | Product Type | Potential Application | Reference |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl or heteroaryl-aryl pyrazines | Medicinal chemistry scaffolds, organic electronics | libretexts.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted pyrazines | Functional materials, molecular wires | researchgate.net |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, ligand (e.g., BINAP) | Diamino-substituted pyrazines | Ligand design, pharmaceutical intermediates | researchgate.net |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted pyrazines | Polymer synthesis, natural product analogs | libretexts.org |

Exploration of Novel Fused Heterocyclic Systems Derived from the Pyrazine Core

A significant future direction for This compound lies in its use as a precursor for novel fused heterocyclic systems. Polycyclic aromatic compounds containing nitrogen are of immense interest due to their prevalence in pharmaceuticals and functional materials. The strategic placement of the bromine atom and the piperidine ring allows for intramolecular cyclization reactions to construct more complex, rigid structures.

By first modifying the piperidine nitrogen or the bromo position with a suitable reactive partner, subsequent intramolecular reactions can be triggered to form new rings fused to the pyrazine core. For instance, N-alkylation of the piperidine followed by an intramolecular Heck reaction could yield a piperidinopyrido-pyrazine system. Alternatively, functionalization of the bromo-position with a group capable of cyclizing onto the pyrazine nitrogen or an adjacent carbon opens pathways to a variety of bicyclic and tricyclic scaffolds.

Recent advances in synthetic methodology provide a roadmap for these transformations. For example, visible light-induced photoredox catalysis has been used for the intramolecular dearomative cyclization of α-bromo-N-benzyl-alkylamides, suggesting a potential route for creating spirocyclic systems from derivatives of our title compound. rsc.org Similarly, copper-catalyzed intramolecular cyclizations of bromo-vinyl precursors have been shown to efficiently produce fused ring systems. rsc.org These modern synthetic methods can be adapted to forge novel pyrazine-based architectures with unique three-dimensional shapes, which are highly sought after in drug discovery to access new biological targets.

Table 2: Plausible Fused Heterocyclic Systems from this compound

| Proposed Fused System | Synthetic Strategy | Key Reaction Type | Potential Precursor | Reference (Analogous) |

| Pyrido[1,2-a]piperidino[4,3-b]pyrazin-5-ium | Suzuki coupling followed by intramolecular N-arylation | Intramolecular Buchwald-Hartwig | 2-(2-aminophenyl)-5-(piperidin-1-yl)pyrazine | researchgate.net |

| Furopyrazino[2,3-b]piperidine | Sonogashira coupling and intramolecular cyclization | 5-endo-dig cyclization | 2-(2-hydroxyethynyl)-5-(piperidin-1-yl)pyrazine | rsc.org |

| Imidazo[1,2-a]piperidino[4,3-b]pyrazine | Buchwald-Hartwig amination and intramolecular condensation | Pictet-Spengler type reaction | 2-(formylamino)-5-(piperidin-1-yl)pyrazine | tandfonline.com |

| Azaspiro[pyrazine-piperidine] | N-alkylation and photoredox cyclization | Intramolecular dearomative cyclization | 2-Bromo-5-[1-(2-oxo-2-phenylethyl)piperidin-1-yl]pyrazine | rsc.org |

Advancements in Sustainable and Efficient Synthetic Methodologies for Nitrogen Heterocycles

The chemical industry is increasingly focused on developing sustainable and efficient synthetic processes. The synthesis and subsequent functionalization of This compound provide a platform to implement and advance green chemistry principles. The preparation of the title compound itself, likely through a nucleophilic aromatic substitution of a dihalopyrazine with piperidine, can be optimized using greener solvents, lower temperatures, or catalytic methods to improve efficiency and reduce waste.

Future research will focus on replacing traditional, often harsh, synthetic conditions with more environmentally benign alternatives. For the crucial cross-coupling reactions that utilize the bromo-substituent, significant advancements are being made. This includes the use of water as a reaction solvent, which is made possible by designing specialized surfactants that create micellar nanoreactors for palladium-catalyzed reactions. youtube.com Such techniques not only reduce the reliance on volatile organic compounds (VOCs) but can also lead to higher reaction rates and easier product purification.

Furthermore, methods that reduce energy consumption are highly desirable. Microwave-assisted synthesis and sonochemistry are established green techniques that can accelerate reactions involving pyrazine derivatives, often leading to higher yields in shorter times. nih.gov The development of reusable heterogeneous catalysts, such as metal nanoparticles supported on inert materials, also represents a major step forward in sustainable chemistry, minimizing metal contamination in the final products and allowing for catalyst recycling. rsc.org

Synergistic Integration of Computational and Experimental Approaches in Chemical Discovery

The synergy between computational modeling and experimental synthesis is revolutionizing chemical discovery. For a molecule like This compound , this integration is key to unlocking its full potential efficiently and intelligently. In silico methods can predict a wide range of properties, guiding experimental efforts and reducing the trial-and-error inherent in traditional research.

DFT calculations can be employed to understand the electronic structure of the molecule, predict its reactivity, and rationalize the outcomes of chemical reactions. researchgate.net For example, calculating the HOMO-LUMO energy gap and molecular electrostatic potential can help predict how and where the molecule will react, guiding the design of synthetic routes and the development of new derivatives. mdpi.com Such studies have been successfully applied to structurally related bromo-pyrazine systems to understand their electronic and nonlinear optical properties. mdpi.com

Moreover, computational tools are invaluable for predicting biological activity. Through molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can screen virtual libraries of derivatives of This compound against biological targets. mdpi.com This allows for the prioritization of synthetic targets that are most likely to exhibit desired biological effects, saving significant time and resources. This "fail-fast, fail-cheap" approach, where unpromising candidates are eliminated computationally, is a paradigm shift in drug discovery. The experimental synthesis of the most promising candidates then serves to validate and refine the computational models, creating a powerful feedback loop that accelerates the discovery of new functional molecules.

Table 3: Integration of Computational and Experimental Approaches

| Computational Method | Predicted Property | Experimental Validation | Benefit | Reference (Analogous) |

| DFT (B3LYP) | HOMO-LUMO gap, reactivity indices, electrostatic potential | Reaction regioselectivity, spectroscopic data (NMR, UV-vis) | Rationalizes reactivity and guides synthetic design | researchgate.netmdpi.com |

| QSAR | Biological activity (e.g., IC₅₀) | In vitro bioassays | Prioritizes synthetic targets for specific activities | mdpi.com |

| Molecular Docking | Binding affinity and pose at a protein active site | X-ray crystallography, enzyme inhibition assays | Identifies potential biological targets and explains SAR | mdpi.com |

| Molecular Dynamics | Conformational stability of ligand-protein complexes | Biophysical measurements (e.g., SPR, ITC) | Assesses the stability of predicted binding modes | --- |

Q & A

Q. What synthetic strategies are effective for introducing bromine and piperidine groups into pyrazine derivatives?

The bromine atom at the 2-position of pyrazine is typically introduced via electrophilic aromatic substitution using brominating agents like (N-bromosuccinimide) under controlled conditions. The piperidin-1-yl group at the 5-position is often incorporated via Buchwald-Hartwig amination, which involves palladium-catalyzed cross-coupling between a bromopyrazine precursor and piperidine. Key parameters include ligand selection (e.g., Xantphos), temperature (80–110°C), and solvent (toluene or dioxane) . Purification via column chromatography or recrystallization ensures product integrity.

Q. How is the purity and structural integrity of 2-Bromo-5-(piperidin-1-yl)pyrazine validated?

- HPLC : Purity is assessed using reverse-phase HPLC with UV detection (e.g., ≥98% purity confirmed at 254 nm) .

- NMR : - and -NMR spectroscopy identifies characteristic peaks (e.g., piperidine protons at δ 1.4–2.8 ppm, pyrazine aromatic protons at δ 8.2–8.5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to confirm bond angles, distances, and stereochemistry .

Q. What analytical techniques are suitable for monitoring reaction intermediates in pyrazine derivatization?

Thin-layer chromatography (TLC) with UV visualization is used for real-time monitoring. Mass spectrometry (ESI-TOF or HRMS) confirms intermediate molecular weights. For unstable intermediates, low-temperature NMR (e.g., 193 K) or in-situ FTIR spectroscopy tracks reactive species .

Advanced Research Questions

Q. How do computational methods model the electronic structure and reactivity of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic substitution. Multiconfiguration time-dependent Hartree (MCTDH) methods simulate excited-state dynamics, such as S/S transitions, revealing vibronic coupling effects .

Q. What strategies resolve contradictions in reported biological activities of bromo-pyrazine derivatives?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing bromine with iodine or modifying the piperidine group) identifies pharmacophoric motifs.

- Comparative assays : Parallel testing against isoforms (e.g., kinase or telomerase variants) clarifies selectivity. For example, imidazo[1,2-a]pyrazines show telomerase inhibition, but bromo-piperidine variants may target different enzymes .

- Electrochemical profiling : Modified glassy carbon electrodes (GCEs) with L-amino acid coatings detect pyrazine metabolites in biological matrices, linking structural features to bioavailability .

Q. How does the piperidine moiety influence the compound’s coordination chemistry and material applications?

The piperidine nitrogen can act as a Lewis base, forming coordination polymers with transition metals (e.g., Ag or Cr). In CrCl(pyrazine), reduced pyrazine ligands mediate magnetic coupling (ferrimagnetic order below 55 K) and enhance electrical conductivity. Steric effects from the piperidine group modulate ligand packing coefficients in host-guest systems .

Q. What experimental designs optimize catalytic cross-coupling reactions involving this compound?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed couplings but may increase side reactions.

- Additive optimization : or bases improve yields in Suzuki-Miyaura reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining >90% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.